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Compound of Interest

Compound Name: (R)-BRD3731

CAS No.: 2056262-08-7

Cat. No.: B2727197

Get Quote

The inhibitory activity of (R)-BRD3731 and the related compound BRD3731 has been

characterized by their IC50 values, which represent the concentration of the inhibitor required

to reduce the activity of the enzyme by 50%. It is important to distinguish between the two

compounds, as their reported potencies differ.

(R)-BRD3731 is reported to have IC50 values of 1.05 µM for GSK3β and 6.7 µM for GSK3α.[1]

In contrast, BRD3731, a selective GSK3β inhibitor, demonstrates significantly higher potency

with IC50 values of 15 nM for GSK3β and 215 nM for GSK3α, indicating a 14-fold selectivity for

GSK3β. Furthermore, BRD3731 was found to have a reduced potency towards the GSK3β

(D133E) mutant, with an IC50 of 53 nM. In a cellular context, BRD3731 was shown to inhibit

GSK3β with a dissociation constant (Kd) of 3.3 µM.
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Compound Target IC50 Ki Notes

(R)-BRD3731 GSK3β 1.05 µM N/A

Extracted from

patent

US20160375006

A1.

(R)-BRD3731 GSK3α 6.7 µM N/A

Extracted from

patent

US20160375006

A1.

BRD3731 GSK3β 15 nM N/A
14-fold selectivity

for GSK3β.

BRD3731 GSK3α 215 nM N/A

BRD3731 GSK3β (D133E) 53 nM N/A

Reduced

potency against

mutant.

BRD3731 GSK3β N/A 3.3 µM (Kd)
Determined in a

cellular context.

N/A: Data not available from the provided search results.

Experimental Protocols
Detailed experimental protocols for the determination of IC50 and Ki values for (R)-BRD3731
are not publicly available in full. However, the general methodology for such assays can be

described.

In Vitro Kinase Inhibition Assay (for IC50 Determination)
The IC50 values are typically determined using an in vitro kinase assay. This involves

incubating the purified GSK3 enzyme with a known substrate and ATP. The inhibitor is added at

varying concentrations to measure its effect on the enzyme's activity, which is quantified by the

amount of phosphorylated substrate produced.
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Assay Preparation

Kinase Reaction

Detection and Analysis

Purified GSK3α or GSK3β Enzyme

Incubate Enzyme, Substrate,
Inhibitor, and Buffer

Kinase Buffer Substrate (e.g., a peptide) ATP (radiolabeled or for detection) (R)-BRD3731 (serial dilutions)

Initiate Reaction with ATP

Incubate at controlled temperature

Stop Reaction

Quantify Phosphorylated Substrate

Plot % Inhibition vs. [Inhibitor]

Calculate IC50 Value

Click to download full resolution via product page

Workflow for a typical in vitro kinase inhibition assay.
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Cellular Assays
The activity of BRD3731 has also been evaluated in cellular models:

Phosphorylation of CRMP2: In SH-SY5Y cells, BRD3731 at concentrations of 1-10 µM was

shown to inhibit the phosphorylation of Collapsin Response Mediator Protein 2 (CRMP2).

β-catenin Phosphorylation: In HL-60 cells, a 20 µM concentration of BRD3731 was observed

to decrease the phosphorylation of β-catenin at Ser33/37/Thr41 and induce its

phosphorylation at Ser675.

Colony Formation Assays: Over a period of 7-10 days, BRD3731 at 10-20 µM was found to

impair colony formation in TF-1 cells while increasing it in the MV4-11 cell line.

In Vivo Studies
In a mouse model of Fragile X syndrome (Fmr1 KO mice), intraperitoneal administration of

BRD3731 at a dose of 30 mg/kg was shown to reduce audiogenic seizures.

Signaling Pathways
GSK3 is a crucial kinase involved in multiple signaling pathways, including the Wnt and

PI3K/Akt/mTOR pathways.

Wnt/β-catenin Signaling Pathway
In the absence of a Wnt ligand, GSK3 is active and phosphorylates β-catenin, targeting it for

ubiquitination and subsequent degradation by the proteasome. This keeps the levels of

cytoplasmic β-catenin low. When a Wnt ligand binds to its receptor, GSK3 is inhibited, leading

to the stabilization and accumulation of β-catenin in the cytoplasm. This accumulated β-catenin

then translocates to the nucleus, where it acts as a transcriptional co-activator for target genes

involved in cell proliferation and differentiation. As a GSK3 inhibitor, (R)-BRD3731 mimics the

effect of Wnt signaling by preventing the phosphorylation and degradation of β-catenin, thereby

promoting its accumulation and downstream signaling.

The role of GSK3 and (R)-BRD3731 in the Wnt/β-catenin signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2727197?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

